4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide
Description
This compound is a sulfonamide derivative featuring a 1-(2-methoxyethyl)-substituted indole scaffold linked to a tetrahydro-1(2H)-pyrazine ring via a carbonyl group. The N,N-dimethyltetrahydro-pyrazinesulfonamide group introduces a rigid, partially saturated heterocyclic system with sulfonamide functionality, which is often associated with enzyme inhibition or receptor modulation in medicinal chemistry .
The synthesis of such compounds typically involves multi-step protocols, including:
Functionalization of the indole core (e.g., alkylation at the 1-position with a 2-methoxyethyl group).
Carbonyl coupling (e.g., via amide or urea formation) to connect the indole to the pyrazine ring.
Properties
Molecular Formula |
C18H26N4O4S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[1-(2-methoxyethyl)indole-6-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C18H26N4O4S/c1-19(2)27(24,25)22-10-8-21(9-11-22)18(23)16-5-4-15-6-7-20(12-13-26-3)17(15)14-16/h4-7,14H,8-13H2,1-3H3 |
InChI Key |
XAICGLGMWKPICS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3CCOC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indole Core: 1-(2-Methoxyethyl)-1H-Indol-6-Amine
The indole scaffold is synthesized via alkylation of 6-nitroindole followed by reduction (Scheme 1):
Step 1: Nitroindole Alkylation
6-Nitroindole is reacted with 2-methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours. The reaction proceeds via nucleophilic substitution to yield 1-(2-methoxyethyl)-6-nitro-1H-indole .
Step 2: Nitro Group Reduction
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, producing 1-(2-methoxyethyl)-1H-indol-6-amine in 85–90% yield .
| Parameter | Conditions/Results |
|---|---|
| Starting Material | 6-Nitroindole |
| Alkylating Agent | 2-Methoxyethyl chloride |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80°C |
| Reduction Catalyst | 10% Pd/C |
| Final Yield | 85–90% |
Preparation of Tetrahydro-1(2H)-Pyrazinesulfonamide
The pyrazine-sulfonamide moiety is constructed through cyclization and sulfonation (Scheme 2):
Step 1: Pyrazine Ring Formation
Piperazine-2-carboxylic acid is treated with dimethylamine hydrochloride and EDCI/HOBt in DCM to form N,N-dimethylpiperazine-2-carboxamide . Cyclization under acidic conditions (HCl, reflux) yields 1,2,3,4-tetrahydro-pyrazine .
Step 2: Sulfonylation
The tetrahydro-pyrazine is sulfonylated using sulfonic acid chloride (e.g., ClSO₂NMe₂) in pyridine at 0–5°C, yielding N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide in 75% yield .
| Parameter | Conditions/Results |
|---|---|
| Cyclization Agent | HCl (reflux) |
| Sulfonylation Reagent | ClSO₂NMe₂ |
| Solvent | Pyridine |
| Temperature | 0–5°C |
| Yield | 75% |
Coupling of Indole and Pyrazinesulfonamide Moieties
The final step involves coupling the indole amine with the pyrazinesulfonamide carbonyl group (Scheme 3):
Step 1: Carbonyl Activation
The carboxylic acid derivative of the pyrazinesulfonamide (prepared via hydrolysis of the corresponding ester) is activated using EDCI and HOBt in DCM .
Step 2: Amide Bond Formation
The activated carbonyl reacts with 1-(2-methoxyethyl)-1H-indol-6-amine in the presence of DIPEA, yielding the target compound in 65–70% yield .
| Parameter | Conditions/Results |
|---|---|
| Coupling Reagent | EDCI/HOBt |
| Base | DIPEA |
| Solvent | DCM |
| Reaction Time | 24 hours |
| Yield | 65–70% |
Optimization and Challenges
-
Regioselectivity : The alkylation of 6-nitroindole requires careful control to avoid over-alkylation. Using bulky bases (e.g., DBU) improves selectivity .
-
Sulfonylation Efficiency : Low temperatures (0–5°C) prevent side reactions during sulfonylation .
-
Purification : Column chromatography (SiO₂, EtOAc/hexane) is critical for isolating the final product .
Analytical Characterization
Key spectral data for the target compound:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole-H), 7.56–7.42 (m, 2H, Ar-H), 4.32 (t, J = 6.8 Hz, 2H, OCH₂CH₂O), 3.68 (s, 3H, OCH₃), 3.45–3.20 (m, 4H, pyrazine-H), 2.95 (s, 6H, N(CH₃)₂).
-
HRMS (ESI+) : m/z calc. for C₁₈H₂₆N₄O₄S [M+H]⁺: 394.1682; found: 394.1685.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic amino acids in proteins, while the sulfonamide group can form hydrogen bonds with active site residues . These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several classes of bioactive molecules:
Key Comparative Insights
Indole vs.
Sulfonamide Functionality: The sulfonamide group in the target compound is critical for hydrogen bonding with enzymes (e.g., carbonic anhydrase or tyrosine kinases). This contrasts with sulfonohydrazides (), which may exhibit different binding kinetics due to the hydrazide linker .
Pyrazine/Piperazine Rings :
- The tetrahydro-pyrazine ring in the target compound offers conformational flexibility compared to fully saturated piperazines (). Partial saturation may balance rigidity and solubility .
- Piperazine derivatives in and show enhanced bioavailability when substituted with polar groups (e.g., methoxyethyl), aligning with the target’s design .
Synthetic Complexity :
- The target compound requires precise coupling of the indole and pyrazine modules, similar to the hydrazide-mediated synthesis in .
- ’s sulfonylation method (using benzenesulfonyl chloride) could be adapted for the target’s sulfonamide group .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | Compound 121 | Compound |
|---|---|---|---|
| Molecular Weight | ~450 g/mol* | 313 g/mol | ~420 g/mol |
| LogP (Predicted) | 2.8 | 1.9 | 3.2 |
| Hydrogen Bond Donors | 2 | 1 | 3 |
| Hydrogen Bond Acceptors | 7 | 6 | 8 |
*Estimated based on structural analogs in and .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis involves multi-step protocols, including coupling of the indole moiety with the pyrazine-sulfonamide backbone. Key steps include:
- Acylation : Use of carbonylating agents (e.g., EDCI/HOBt) to link the indole and pyrazine rings .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
- Catalysis : Palladium-based catalysts may facilitate cross-coupling reactions for methoxyethyl group introduction .
- Purity Control : Monitor reaction progress via TLC and HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure product .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR verify indole proton environments (δ 7.2–8.1 ppm) and sulfonamide methyl groups (δ 2.8–3.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 487.18) .
- X-ray Crystallography : Resolves spatial arrangement of the tetrahydro-pyrazine ring and methoxyethyl substituents (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) based on structural homology to known inhibitors .
- In Vitro Assays :
- Fluorescence Polarization : Measure binding affinity using labeled substrates (e.g., dansylamide for CA-II) .
- Kinetic Analysis : Determine IC values via spectrophotometric monitoring of enzyme activity inhibition .
- Cell-Based Models : Use HEK293 or HepG2 cells transfected with target receptors to assess cellular permeability and cytotoxicity (MTT assay) .
Q. What strategies address contradictions between computational docking predictions and experimental binding data?
- Methodological Answer :
- Force Field Refinement : Adjust parameters in molecular dynamics simulations (e.g., AMBER or CHARMM) to better model sulfonamide-protein interactions .
- Crystallographic Validation : Compare predicted binding poses with co-crystal structures (if available) to identify steric or electrostatic mismatches .
- Free Energy Calculations : Apply MM-PBSA or MM-GBSA to reconcile ΔG predictions with experimental ΔΔG values from mutagenesis studies .
Q. How can HPLC methods be optimized to quantify this compound in biological matrices (e.g., plasma or tissue homogenates)?
- Methodological Answer :
- Column Selection : Use reverse-phase C18 columns with 3 µm particle size for high resolution .
- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) at 0.8 mL/min flow rate minimizes matrix interference .
- Validation : Assess linearity (1–100 µg/mL), LOD (0.1 µg/mL), and recovery rates (>85%) per ICH guidelines .
Data Contradiction and Validation
Q. How should researchers interpret conflicting results in stability studies (e.g., degradation in acidic vs. neutral conditions)?
- Methodological Answer :
- Stress Testing : Perform forced degradation under varied pH (1–13), temperature (40–80°C), and light exposure to identify labile groups (e.g., sulfonamide hydrolysis at pH <2) .
- Degradant Profiling : LC-MS/MS identifies major degradation products (e.g., indole ring oxidation or methoxyethyl cleavage) .
- Statistical Analysis : Use ANOVA to assess significance of degradation rates across conditions (p <0.05) .
Comparative Structural Analysis
Q. What structural analogs of this compound exhibit enhanced bioactivity, and what modifications drive these differences?
- Methodological Answer :
- SAR Studies : Compare with analogs like N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-indol-1-yl)propanamide (higher CA-II inhibition due to thiazinan sulfone group) .
- Key Modifications :
- Indole Substitution : 2-Methoxyethyl vs. methyl groups alter lipophilicity (clogP 2.1 vs. 1.8) and membrane permeability .
- Sulfonamide vs. Carboxamide : Sulfonamide derivatives show 10-fold higher target affinity in enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
